The synthesis of promyelocytic leukemia zinc finger protein can be performed using various methods, including recombinant DNA technology. One common approach involves expressing the Zbtb16 gene in a suitable expression system, such as bacterial or mammalian cells. For example, a wheat cell-free protein synthesis system has been utilized to produce PLZF, allowing for the investigation of its interactions with other proteins without the need for purification .
Technical details often include:
Promyelocytic leukemia zinc finger protein consists of multiple functional domains:
Promyelocytic leukemia zinc finger protein is involved in various biochemical reactions:
The mechanism by which promyelocytic leukemia zinc finger protein exerts its effects involves:
Relevant data indicate that mutations or modifications can significantly alter its functional properties and interactions with other proteins .
Promyelocytic leukemia zinc finger protein has several scientific applications:
The human PLZF (ZBTB16) gene resides on chromosome 11q23, spanning approximately 120 kb of genomic DNA. It comprises seven exons, with exon 1 containing the 5' untranslated region (UTR) and the transcriptional start site. Three major splice variants encode functional PLZF isoforms:
The promoter region features a TATA box at position 6,108 in the 5' UTR and a GC-rich segment 2 kb upstream of the ATG codon, indicative of regulatory complexity [1] [10].
Table 1: Human PLZF Splice Variants
Transcript ID | Length (bp) | Protein Length (aa) | Functional Domains Retained |
---|---|---|---|
ENST00000335953 | 2,477 | 673 | BTB/POZ, RD2, Zinc Fingers |
ENST00000392996 | 2,249 | 673 | BTB/POZ, RD2, Zinc Fingers |
ENST00000310883 | 1,728 | 550 | BTB/POZ, Partial RD2 |
The mouse Plzf ortholog (chromosome 9) shares significant structural and functional conservation with human PLZF. However, it encodes only one transcript (ENSMUST00000093852, 5,100 bp) producing a 673-amino-acid protein. This singular isoform contrasts with human splice diversity, suggesting divergent transcriptional regulation. Functional domains (BTB/POZ, RD2, zinc fingers) are highly conserved, with 95% amino acid identity in the DNA-binding zinc finger regions. Both species exhibit PLZF expression in hematopoietic, neural, and reproductive tissues, underscoring its roles in development and homeostasis [1] [7] [9].
The N-terminal BTB/POZ domain (amino acids 1–137) is an evolutionarily conserved dimerization module critical for PLZF's transcriptional functions. Key features include:
Mutational analyses reveal that residues in the charged pocket (e.g., Arg49) and hydrophobic core (e.g., Leu11, Leu20) are indispensable for folding and repression. The Glu44Gly mutation (in the spontaneous seven toes allele) disrupts limb patterning but not spermatogenesis, indicating context-dependent domain functions [7] [8].
Table 2: Functional Impact of BTB/POZ Domain Mutations
Mutation | Location | Dimerization | Repression | Biological Consequence |
---|---|---|---|---|
R49Q | Charged pocket | Intact | Lost | Converts repressor to activator |
L11A/L20A | Hydrophobic core | Disrupted | Lost | Misfolded protein, loss of function |
Glu44Gly | Dimer interface | Intact | Partial loss | Skeletal defects only |
D35N/R49Q | Charged pocket | Intact | Lost | Abrogates growth suppression |
The C-terminus harbors nine Krüppel-type C₂H₂ zinc fingers (ZFs; amino acids 456–673) conferring sequence-specific DNA binding. Key characteristics:
In spermatogonial stem cells, zinc finger-mediated repression of c-Kit prevents premature differentiation, while in hematopoietic cells, it suppresses proliferation genes [2] [6].
The central RD2 domain (Repression Domain 2; amino acids 200–300) fine-tunes PLZF's repressor efficiency through:
RD2 mutations disrupt PLZF-dependent gene silencing in leukemia models, confirming its non-redundant role in transcriptional control [4] [8].
Compound Names Mentioned:
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